N-(2-chlorobenzyl)propan-1-amine

Description

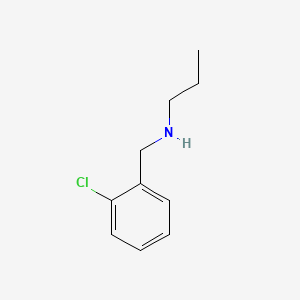

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGPPHJSMNPKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of N 2 Chlorobenzyl Propan 1 Amine

Reactivity of the Amine Functionality

The nitrogen atom in N-(2-chlorobenzyl)propan-1-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows the amine functionality to participate in a variety of chemical transformations.

Oxidation Pathways Leading to Imines and Nitriles

The oxidation of secondary amines like this compound can lead to the formation of imines. While specific studies on this compound are not readily found, the oxidation of benzylamines to the corresponding imines is a well-documented transformation. acs.org Various oxidizing agents and catalytic systems can be employed for this purpose. For instance, the use of organocatalysts such as salicylic (B10762653) acid derivatives under an oxygen atmosphere has been shown to efficiently promote the oxidative coupling of benzylamines to N-benzylidenebenzylamines. acs.org

Further oxidation of the initially formed imine, or direct oxidation of the primary amine precursor under different conditions, can yield nitriles. The conversion of primary amines to nitriles is a more challenging transformation but can be achieved using potent oxidizing agents or specialized catalytic systems, such as copper/nitroxyl catalysts. beilstein-journals.org

Table 1: Representative Catalytic Systems for Amine Oxidation

| Catalyst System | Oxidant | Product Type from Primary Amines | Reference |

|---|---|---|---|

| Salicylic Acid Derivatives | O₂ | Imines | acs.org |

| (4,4′-tBu₂bpy)CuI/ABNO | O₂ | Nitriles | nih.gov |

Formation of Higher Order Amines through Alkylation and Acylation

The secondary amine functionality of this compound can undergo N-alkylation with alkyl halides to form tertiary amines. This reaction proceeds via a nucleophilic substitution mechanism. byjus.com However, the direct alkylation of amines can be challenging to control, often leading to a mixture of products, including the formation of quaternary ammonium (B1175870) salts through over-alkylation. youtube.comnih.gov The reaction of a secondary amine with an alkyl halide produces a tertiary amine, which can still be nucleophilic and react further. nih.gov

N-acylation provides a more controlled method for the derivatization of secondary amines. Reaction with acyl chlorides or acid anhydrides readily yields the corresponding N-substituted amides. uci.eduuomustansiriyah.edu.iq This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. uomustansiriyah.edu.iq The resulting amide is generally less nucleophilic and less basic than the starting amine, which typically prevents further acylation.

Table 2: General Conditions for N-Alkylation and N-Acylation of Secondary Amines

| Reaction | Reagent | Product | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Tertiary Amine | Often requires a base to neutralize the formed HX wikipedia.org |

Condensation Reactions with Carbonyl Compounds

Secondary amines can react with aldehydes and ketones, but unlike primary amines which form imines, they typically form enamines if an α-hydrogen is present on the carbonyl compound, or an aminal if no α-hydrogen is available. wikipedia.org The reaction of this compound with a carbonyl compound would likely proceed through a hemiaminal intermediate. wikipedia.org The formation of imines (Schiff bases) is characteristic of primary amines. libretexts.orglatech.edu The pH of the reaction medium is a critical factor in these condensation reactions. latech.edu

Reactivity of the Chlorophenyl Moiety

The 2-chlorobenzyl group introduces an aromatic ring that can undergo substitution reactions. The chlorine atom, being an ortho, para-directing deactivator, influences the regioselectivity and rate of these reactions.

Nucleophilic Aromatic Substitution Effects and Mechanistic Investigations

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound, where the chlorine atom is displaced by a nucleophile, is generally difficult. beilstein-journals.org Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. beilstein-journals.orgnih.govmdpi.com In this molecule, the N-propylbenzyl substituent is not a strong electron-withdrawing group. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be necessary to achieve nucleophilic aromatic substitution. mdpi.com The mechanism for such a reaction would likely proceed through a high-energy intermediate, such as a Meisenheimer complex or a benzyne (B1209423) intermediate. youtube.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-benzylidenebenzylamine |

| N-substituted amides |

| Enamines |

| Aminals |

| Hemiaminal |

| Imines (Schiff bases) |

| Meisenheimer complex |

Reactivity of the Propan-1-amine Aliphatic Chain

The aliphatic propan-1-amine chain in this compound is a key site for chemical modifications. Its reactivity is influenced by the adjacent nitrogen atom and the steric and electronic properties of the N-benzyl group. This section explores the chemical transformations possible on this alkyl chain, focusing on the hydrogenation of analogous unsaturated systems and various methods for its functionalization.

Hydrogenation of Unsaturated Linkages in Analogous Systems

To understand the reactivity of the propan-1-amine chain, it is instructive to examine the hydrogenation of its unsaturated analogues, such as N-(2-chlorobenzyl)prop-2-yn-1-amine, which contains a carbon-carbon triple bond. The selective hydrogenation of such propargylamines is a critical transformation, as it can lead to either the corresponding allylamine (B125299) (a partial hydrogenation product) or the fully saturated propan-1-amine. The outcome of the reaction is highly dependent on the choice of catalyst, reaction conditions, and the presence of any additives.

The selective semi-hydrogenation of propargylamines to allylamines is a particularly challenging yet valuable transformation in organic synthesis. Palladium-based catalysts are often employed for this purpose due to their high activity. For instance, a recyclable heterogeneous palladium nanocatalyst, prepared by the decomposition of a palladium precursor over a magnetic support, has been shown to be highly selective for the semi-hydrogenation of various alkynes to alkenes under mild conditions. In the context of benzyl-propargylamines, such catalysts can achieve high selectivity for the allylamine product, minimizing over-hydrogenation to the saturated amine and debenzylation side products. The high selectivity is attributed to the preferential occupation of the catalyst's active sites by the alkyne, which retards the further hydrogenation of the initially formed alkene.

The choice of solvent and the presence of promoters can also significantly influence the selectivity of the hydrogenation. For example, the hydrogenation of benzonitrile (B105546) to benzylamine (B48309), a related transformation involving the reduction of a carbon-nitrogen triple bond, is effectively catalyzed by Pd/γ-Al2O3. researchgate.net In the case of propargylamines, specific catalyst systems have been developed to favor the formation of cis-allylamines. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a classic example, though concerns over lead toxicity have driven the development of alternative systems. Modern approaches include the use of solid catalysts with an ionic liquid layer (SCILLS), which have demonstrated improved selectivity and yield in the hydrogenation of internal alkynes to cis-alkenes compared to traditional catalysts.

| Unsaturated Analog | Catalyst | Reaction Conditions | Major Product | Reference |

|---|---|---|---|---|

| Benzyl-propargylamines | Palladium Nanocatalyst on Magnetic Support | H2 (gas), mild conditions | N-Benzyl-allylamine | [General finding for propargylamines] |

| 2-Hexyne (analogous internal alkyne) | Pd/SiO2 with Ionic Liquid Layer (SCILLS) | H2 (gas), room temperature | cis-2-Hexene | [General finding for internal alkynes] |

Functionalization of the Alkyl Backbone

The alkyl backbone of this compound offers several avenues for functionalization, including oxidation and carbon-hydrogen (C-H) bond functionalization. These reactions allow for the introduction of new functional groups, leading to a diverse range of derivatives.

Oxidation:

The propan-1-amine chain can undergo oxidation at various positions. Oxidation of the C-N bond can lead to the formation of imines or, under harsher conditions, cleavage of the bond. For instance, the oxidative coupling of benzylamines to N-benzylidenebenzylamines has been achieved using salicylic acid derivatives as organocatalysts under an oxygen atmosphere. researchgate.net While this reaction primarily involves the benzylic position, it highlights the susceptibility of the amine moiety to oxidation.

More specific to the alkyl chain, oxidation can potentially occur at the carbon atoms of the propyl group. The formation of amine oxides by the oxidation of tertiary amines with reagents like hydrogen peroxide is a well-established process. qualitas1998.net For a secondary amine like this compound, oxidation could potentially lead to hydroxylamines or other oxidized species, depending on the oxidant and reaction conditions.

C-H Functionalization:

Direct functionalization of the C-H bonds of the alkyl chain is a powerful strategy for introducing complexity. Recent advances in catalysis have enabled the selective functionalization of otherwise unreactive C-H bonds. While much of the research on benzylamine functionalization has focused on the aromatic ring or the benzylic position, methods for the functionalization of the N-alkyl group are emerging.

One notable example is the palladium-catalyzed meta-C-H functionalization of benzylamines, which, although targeting the aromatic ring, demonstrates the use of the amine group as a directing group to control regioselectivity. More relevant to the alkyl chain is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This strategy allows for the N-alkylation of amines with alcohols, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced in situ. This approach can be adapted to functionalize the propan-1-amine chain by reacting it with various alcohols to introduce new alkyl substituents. Commercial nickel catalysts have proven effective for the N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849), a process that could be conceptually extended to the alkylation of this compound with other alcohols.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidative Coupling | Salicylic acid derivatives, O2 atmosphere | N-Benzylidenebenzylamines (from benzylamine) | researchgate.net |

| meta-C-H Arylation | Pd(II) catalyst, 2-pyridone ligand, aryl halide | meta-Aryl-N-(2-chlorobenzyl)propan-1-amine | |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Ni or Ru catalyst, heat | N-Alkyl-N-(2-chlorobenzyl)propan-1-amine | [General methodology] |

Advanced Spectroscopic and Analytical Characterization in N 2 Chlorobenzyl Propan 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(2-chlorobenzyl)propan-1-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

Proton (¹H) NMR Spectral Assignment and Conformation Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The spectrum is characterized by distinct signals for the aromatic protons, the benzylic protons, the protons of the n-propyl group, and the amine proton.

The aromatic protons on the 2-chlorophenyl group typically appear in the downfield region of the spectrum, approximately between 7.2 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern leads to a complex multiplet. The benzylic protons (Ar-CH₂ -N) are expected to produce a singlet at around 3.8 ppm. The propyl group protons exhibit characteristic splitting patterns: the terminal methyl protons (-CH₃) appear as a triplet, the adjacent methylene (B1212753) protons (-CH₂ -CH₃) as a sextet, and the methylene protons attached to the nitrogen (N-CH₂ -) as a triplet. The single amine proton (N-H) typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) |

| -CH₂-CH₂ -CH₃ | ~1.6 | Sextet |

| N-CH₂ -CH₂- | ~2.6 | Triplet (t) |

| Ar-CH₂ -N | ~3.8 | Singlet (s) |

| N-H | Variable (Broad) | Singlet (br s) |

| Aromatic-H | ~7.2-7.5 | Multiplet (m) |

Predicted data is based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR for Carbon Skeletal Analysis

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The aromatic carbons resonate in the 127-140 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The benzylic carbon (Ar-C H₂-N) is expected around 52-54 ppm. The carbons of the n-propyl group are found in the upfield region, with the terminal methyl carbon appearing at approximately 11 ppm, the central methylene carbon around 23 ppm, and the methylene carbon attached to the nitrogen at about 51 ppm. biosynth.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-CH₂-C H₃ | ~11 |

| -CH₂-C H₂-CH₃ | ~23 |

| N-C H₂-CH₂- | ~51 |

| Ar-C H₂-N | ~53 |

| Aromatic C -H | ~127-131 |

| Aromatic C -Cl | ~133 |

| Aromatic Quaternary C | ~138 |

Predicted data is based on typical chemical shifts for similar structural motifs and publicly available data for isomers. biosynth.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₄ClN), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 183, with a characteristic isotopic peak [M+2]⁺ at m/z 185 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

The fragmentation of amines is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the most significant alpha-cleavage involves the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion at m/z 154/156. Another key fragmentation pathway is the cleavage of the benzyl-nitrogen bond, which can produce a 2-chlorobenzyl cation at m/z 125/127.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 183/185 | [C₁₀H₁₄ClN]⁺ | Molecular Ion [M]⁺ |

| 154/156 | [C₈H₉ClN]⁺ | Alpha-cleavage: Loss of •CH₂CH₃ |

| 125/127 | [C₇H₆Cl]⁺ | Cleavage of C-N bond, forming the 2-chlorotropylium ion |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. As a secondary amine, this compound will exhibit a characteristic N-H stretching vibration. libretexts.org This appears as a single, moderately intense absorption band in the region of 3300-3500 cm⁻¹. Other key absorptions include C-H stretching vibrations from both the aliphatic propyl group and the aromatic ring (typically 2850-3100 cm⁻¹), aromatic C=C ring stretching absorptions (around 1450-1600 cm⁻¹), and a C-N stretching vibration in the 1000-1250 cm⁻¹ region. libretexts.orgdocbrown.info The presence of the chloro-substituent on the benzene (B151609) ring may also give rise to specific absorptions in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₀H₁₄ClN) to verify the empirical formula and assess the purity of the sample. For a pure sample of this compound, the experimental values should align closely with the calculated percentages, typically within a ±0.4% margin.

| Element | Molecular Formula (C₁₀H₁₄ClN) | Theoretical Percentage |

| Carbon (C) | 120.11 | 65.39% |

| Hydrogen (H) | 14.112 | 7.68% |

| Chlorine (Cl) | 35.45 | 19.31% |

| Nitrogen (N) | 14.007 | 7.63% |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for determining the purity of the synthesized this compound and for monitoring the progress of its synthesis reaction.

High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment. A common approach involves reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. nih.govsielc.com Detection is typically achieved using a UV detector, set to a wavelength where the chlorobenzyl chromophore absorbs strongly (e.g., 210-220 nm). A pure sample should yield a single, sharp peak in the chromatogram.

Gas Chromatography (GC) , frequently coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity analysis and identification. The compound is volatilized and passed through a capillary column. The retention time is a characteristic property used for identification, while the mass spectrometer provides definitive structural confirmation of the eluted peak. This method is also highly effective for detecting and identifying any volatile impurities or byproducts from the synthesis. ojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for verifying the identity and determining the purity of synthesized compounds like this compound.

In a typical LC-MS analysis, the sample is first injected into a high-performance liquid chromatography (HPLC) system. The compound travels through a column packed with a stationary phase, and a liquid mobile phase carries it through. The separation is based on the compound's physicochemical properties, such as polarity, which dictates its interaction with the stationary and mobile phases. For amine-containing compounds, reversed-phase chromatography is common, often employing a C18 column. aga-analytical.com.pl

After exiting the LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique frequently used for molecules like this compound, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

The identity of this compound (molecular formula: C₁₀H₁₄ClN) is confirmed by the detection of its protonated molecule at the expected m/z value. The calculated monoisotopic mass of the neutral molecule is approximately 183.08 g/mol . Therefore, the protonated ion [C₁₀H₁₅ClN]⁺ would be detected at an m/z of approximately 184.09. A crucial confirmation comes from the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in two distinct peaks in the mass spectrum for any chlorine-containing ion: a primary peak (M) and a secondary peak (M+2) that is approximately one-third the intensity of the primary peak. The presence of this isotopic signature provides unambiguous evidence of a chlorine atom in the molecule.

Purity is assessed by integrating the area of the chromatographic peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. High-resolution mass spectrometry (HRMS) can further enhance confidence in the identity by providing a highly accurate mass measurement, often to within a few parts per million (ppm) of the theoretical value. rsc.org

Table 1: Illustrative LC-MS Data for this compound Analysis

| Parameter | Observed Value | Expected/Theoretical Value | Interpretation |

| Retention Time (tᵣ) | 5.82 min | - | Elution time under specific chromatographic conditions. |

| [M+H]⁺ (m/z) | 184.0915 | 184.0917 | Confirms the molecular weight of the protonated compound. |

| [M+2+H]⁺ (m/z) | 186.0886 | 186.0887 | Confirms the presence of a single chlorine atom. |

| Isotopic Ratio | ~3:1 | ~3:1 | Characteristic isotopic abundance for chlorine. |

| Purity (by UV) | >99% | - | Indicates a high degree of sample purity. |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. rsc.org It allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time.

For the synthesis of this compound, which could be formed via the reductive amination of 2-chlorobenzaldehyde (B119727) with propan-1-amine, TLC is an ideal monitoring tool. The stationary phase is typically a glass or aluminum plate coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel. researchgate.net A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase or eluent). adrona.lv

The eluent ascends the plate via capillary action, and as it passes over the spotted sample, the components of the mixture travel up the plate at different rates. aga-analytical.com.pl The rate of movement depends on the compound's affinity for the stationary phase versus its solubility in the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel shorter distances, while less polar compounds travel further up the plate.

The separation is visualized, often under UV light if the compounds are UV-active (as the benzyl (B1604629) group is), or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or iodine vapor). researchgate.net The position of each spot is quantified by its retention factor (R𝒻), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

By spotting the reaction mixture alongside the starting materials at different time points, a chemist can track the reaction's progression. The spot corresponding to the starting material (e.g., 2-chlorobenzaldehyde) will diminish in intensity, while the spot for the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. rsc.org

Table 2: Hypothetical TLC Monitoring Data for the Synthesis of this compound

| Compound | Function | R𝒻 Value (Hexane:Ethyl Acetate 7:3) | Observation on TLC Plate |

| 2-chlorobenzaldehyde | Starting Material | 0.65 | Spot diminishes over time. |

| propan-1-amine | Starting Material | 0.15 | Spot diminishes over time (may require specific stain). |

| This compound | Product | 0.45 | Spot appears and intensifies over time. |

Computational Chemistry and Theoretical Investigations of N 2 Chlorobenzyl Propan 1 Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like N-(2-chlorobenzyl)propan-1-amine. These computational methods provide insights into the fundamental properties of the molecule, which are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard method for calculating the optimized geometry and electronic properties of organic molecules. By solving the Kohn-Sham equations, DFT can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For this compound, these calculations would reveal the spatial arrangement of the 2-chlorobenzyl group relative to the propan-1-amine moiety.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, such as the nitrogen atom of the amine group, and electron-deficient regions, which are susceptible to nucleophilic attack.

Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating potential. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting potential. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Analysis of Substituent Effects on Electronic Distribution

The electronic properties of this compound are significantly influenced by its substituents: the 2-chlorobenzyl group and the propyl group. The chlorine atom on the benzene (B151609) ring is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also donate electron density to the ring through resonance (mesomeric effect). The position of the chlorine atom at the ortho position can lead to steric interactions that may influence the conformation of the molecule and, consequently, its electronic properties.

Molecular Modeling and Conformational Analysis

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular modeling techniques, including conformational searches using molecular mechanics or DFT, are essential for identifying the lowest energy conformers. The relative energies of different conformers determine their population at a given temperature. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules, such as receptors or enzyme active sites. The steric hindrance caused by the ortho-chloro substituent is expected to play a significant role in determining the most stable conformation.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry allows for the theoretical prediction of reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, potential reactions could include N-alkylation, oxidation, or reactions involving the aromatic ring. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined.

For instance, in a hypothetical SN2 reaction at the nitrogen atom, DFT calculations could be used to locate the transition state structure and calculate the activation energy. This information is invaluable for understanding the kinetics and feasibility of the reaction. Theoretical studies on similar amine systems have shown that the nature of the substituents can significantly affect the activation barriers of such reactions. nih.gov

Establishment of Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of the substituent on the benzene ring) and calculating the resulting electronic and structural properties, quantitative structure-reactivity relationships (QSRRs) can be established. For example, a correlation could be found between the calculated HOMO energy and the molecule's experimentally determined reactivity in a specific reaction. These relationships, derived from computational data, can provide predictive models for designing new molecules with desired reactivity. General principles from studies on substituted heterocycles suggest that substituent positions profoundly influence their properties. rsc.org

Exploration of Derivatives and Analogues of N 2 Chlorobenzyl Propan 1 Amine

Design and Synthesis of N-(2-chlorobenzyl)propan-1-amine Derivatives with Structural Modifications

The synthesis of derivatives based on the N-benzylamine framework is often achieved through established and adaptable chemical reactions. A common strategy involves the coupling of a substituted benzyl (B1604629) halide with an appropriate amine. For instance, a general approach could involve the reaction of 2-chlorobenzyl chloride with propan-1-amine or its derivatives.

More complex derivatives, such as N-benzyl-2-phenylpyrimidin-4-amines, have been synthesized through multi-step sequences. One reported method begins with an EDC-mediated amide coupling, followed by cyclization and subsequent reaction with various amines to build a diverse library of analogues. acs.org Another efficient, catalyst-free method for producing related 2-benzyl N-substituted anilines involves a sequential imine condensation–isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov These synthetic strategies highlight the modularity of the design process, allowing for systematic modifications to explore the structure-activity relationship (SAR).

A general synthetic scheme for N-benzylpropanamine derivatives can be conceptualized as follows:

Reductive Amination: Reaction of a substituted benzaldehyde (B42025) (e.g., 2-chlorobenzaldehyde) with propan-1-amine in the presence of a reducing agent (e.g., sodium borohydride).

Nucleophilic Substitution: Reaction of a substituted benzyl halide (e.g., 2-chlorobenzyl bromide) with propan-1-amine.

These methods allow for the introduction of a wide variety of substituents on both the aryl ring and the amine portion of the molecule, facilitating the exploration of its chemical space.

Impact of Aryl Ring Substitutions on Chemical Behavior

The substitution pattern on the aryl ring is a critical determinant of a molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its chemical behavior and biological interactions. In studies of N-benzyl phenethylamine (B48288) analogues, substitutions on the N-benzyl ring were found to dramatically influence receptor affinity and functional activity. For example, N-(2-methoxybenzyl) substitution was found to significantly enhance both binding affinity and functional activity at 5-HT2A serotonin (B10506) receptors compared to unsubstituted N-benzyl derivatives. nih.gov Conversely, moving the methoxy (B1213986) group or replacing it with other substituents can alter this activity.

In a series of antiproliferative benzyl analogues of the marine alkaloid makaluvamine, the introduction of halogen substituents on the benzyl ring had a notable impact. A 4-chloro substituted benzyl analogue demonstrated potent activity against the MCF-7 breast cancer cell line. researchgate.net In contrast, increasing the number of methoxy groups on the benzyl ring from one to three led to a progressive decrease in activity. researchgate.net These findings underscore the sensitive interplay between the position and nature of the substituent and the ultimate biological effect. Computational studies on Ullmann-type coupling reactions further confirm that aryl substituents directly influence the activation energy of reaction steps, providing a theoretical basis for their observed effects on chemical reactivity. mdpi.com

Development of Hybrid Structures Incorporating this compound Motifs

Molecular hybridization, the strategy of combining two or more pharmacophoric scaffolds into a single molecule, is a promising approach for developing agents with novel or multi-target activities. researchgate.net The N-benzylamine scaffold is a suitable candidate for inclusion in such hybrid structures.

Researchers have designed hybrid molecules by integrating pharmacophores known to inhibit specific enzymes or bind to certain receptors. For example, a series of benzimidazole-based hybrids were designed by linking the benzimidazole (B57391) scaffold with a phthalimide (B116566) subunit, aiming to create molecules with dual anti-inflammatory activity. nih.gov Another study developed a new molecular scaffold, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, which combines a benzyl group with a triazole and an arylamide. This design yielded potent antimicrotubule agents, demonstrating that the benzyl motif is a valuable component in the design of complex, biologically active molecules. nih.govresearchgate.net

A hypothetical hybrid incorporating the this compound motif could involve linking it to another biologically active scaffold, such as a quinolone or a naphthoquinone, which are known to possess antineoplastic properties. mdpi.com The goal of such a hybrid would be to achieve synergistic effects or to modulate the activity of the parent molecules. researchgate.net

Comparative Chemical and Biological Activity Studies of Structural Analogs

Comparative studies are essential for elucidating the structure-activity relationships (SAR) within a class of compounds. By systematically altering the structure and measuring the corresponding changes in biological activity, researchers can identify key molecular features responsible for a desired effect.

In a study of N-benzyl phenethylamine analogues as 5-HT2A/2C agonists, a large number of closely related compounds were synthesized and evaluated. This allowed for a detailed comparison of the effects of substitution on both the phenethylamine and N-benzyl portions of the molecules. The data revealed that an N-(2-hydroxybenzyl) substituent, combined with specific substitutions on the phenethylamine ring, resulted in a ligand with exceptionally high potency and selectivity for the 5-HT2A receptor. nih.gov

Similarly, a comparative study of makaluvamine benzyl analogues against the MCF-7 breast cancer cell line provided clear SAR data. The results, summarized in the table below, show that while the parent benzyl analogue is highly active, certain substitutions can enhance or diminish this activity.

Table 1: Antiproliferative Activity of Substituted Benzyl Analogs of Makaluvamines against MCF-7 Cells researchgate.net

| Compound | Benzyl Ring Substitution | IC₅₀ (µM) |

| Parent Benzyl Analog | Unsubstituted | 2.3 |

| 6b | 4-Methoxy | 3.6 |

| 6c | 3,4-Dimethoxy | 6.6 |

| 6d | 3,4,5-Trimethoxy | 34.7 |

| 6f | 4-Chloro | 1.8 |

| 6g | 4-Fluoro | 2.8 |

Data sourced from a study on makaluvamine analogs. The activity of this compound itself was not reported in this study.

Another example comes from the study of brassinosteroid analogues, where the biological activity was assessed using the rice lamina inclination test. The results indicated that the nature of the substituent on a terminal benzoyl group significantly influenced the plant growth-promoting activity, with iodo and cyano groups conferring higher activity at low concentrations than fluoro, chloro, or bromo groups. mdpi.com These comparative analyses are invaluable for guiding the rational design of more potent and selective molecules based on the this compound scaffold.

Applications of N 2 Chlorobenzyl Propan 1 Amine in Advanced Organic Synthesis

Utilization as a Key Intermediate for More Complex Organic Molecules

The strategic placement of the chloro-substituent on the benzene (B151609) ring and the presence of the secondary amine functionality render N-(2-chlorobenzyl)propan-1-amine a pivotal intermediate in the synthesis of elaborate organic molecules, particularly within the pharmaceutical landscape. The amine group serves as a nucleophilic handle, readily participating in reactions such as alkylation, acylation, and arylation to build more complex molecular architectures.

For instance, analogous structures like N-(2-chlorobenzyl)-1-phenylpropan-2-amine hydrochloride have been identified as potent stimulant drugs. biosynth.com This highlights the potential for the this compound scaffold to be a core component in the development of new therapeutic agents. The synthesis of such complex molecules often involves the coupling of the benzylamine (B48309) derivative with other organic fragments. A patent for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, an intermediate for a medicament, further underscores the role of N-(2-chlorobenzyl) amines in constructing bioactive compounds. google.com

The general synthetic utility of benzylamines as masked sources of ammonia (B1221849) allows for the introduction of a nitrogen atom into a molecule, with the benzyl (B1604629) group being removable via hydrogenolysis if required. This strategy is instrumental in the multi-step synthesis of complex natural products and active pharmaceutical ingredients.

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products. mdpi.com The structural framework of this compound provides a versatile entry point for the synthesis of various heterocyclic systems. The secondary amine can act as a nucleophile in cyclization reactions, while the benzyl group can be functionalized or cleaved as needed.

One common strategy involves the reaction of the amine with a bifunctional electrophile to form a heterocyclic ring. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of five- or six-membered rings containing nitrogen. While specific examples detailing the use of this compound in such reactions are not prevalent in readily available literature, the chemistry of analogous secondary amines is well-established in the synthesis of heterocycles like piperidines, pyrrolidines, and their derivatives.

Furthermore, the 2-chloro-substituted benzyl group can influence the regioselectivity of cyclization reactions and can itself be a site for further synthetic transformations, such as cross-coupling reactions, to build more complex fused heterocyclic systems. The synthesis of pyrimidine (B1678525) derivatives, for instance, has been reported from starting materials containing a chlorophenyl group, indicating the compatibility of this feature in heterocyclic synthesis. mdpi.com

Contribution to the Synthesis of Specialty Chemicals

The utility of this compound extends beyond pharmaceuticals to the realm of specialty chemicals, including dyes and polymers. Benzylamine and its derivatives are known precursors in the synthesis of various specialty materials.

The amine functionality can be diazotized and coupled with activated aromatic compounds to produce azo dyes. The chloro-substituent on the aromatic ring can modulate the color of the resulting dye. While direct application of this compound in commercial dyes is not widely documented, the fundamental chemical principles suggest its potential in this area.

In polymer chemistry, benzylamine derivatives can be used as monomers or as modifying agents. They can be incorporated into polymer backbones to introduce specific functionalities, such as improved thermal stability, altered solubility, or the ability to chelate metal ions. The presence of the chlorine atom can also serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties.

Potential as a Precursor in Novel Materials Science Research

The unique combination of a reactive amine and a functionalized aromatic ring in this compound makes it an intriguing candidate for materials science research. While this area is less explored for this specific compound, related benzylamine derivatives are finding applications in the development of new materials.

One area of potential is in the surface functionalization of nanoparticles. The amine group can be used to anchor the molecule to the surface of materials like silica (B1680970) or gold nanoparticles, while the 2-chlorobenzyl group can be further modified to impart specific properties to the nanoparticle surface, such as hydrophobicity or catalytic activity.

Moreover, the ability of the amine to participate in the formation of self-assembled monolayers or thin films on various substrates opens up possibilities for its use in creating functional surfaces with tailored chemical and physical properties. The steric and electronic effects of the 2-chlorobenzyl group could play a crucial role in controlling the packing and organization of such molecular assemblies. Research into similar compounds, such as N-(2-chlorobenzyl)prop-2-yn-1-amine, which contains an additional reactive alkyne group, points towards the potential for creating complex and functional materials through click chemistry and other modern synthetic methodologies. bldpharm.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | Not available | C10H14ClN | 183.68 | 2-chloro substitution |

| N-(3-chlorobenzyl)propan-1-amine | Not available | C10H14ClN | 183.68 | 3-chloro substitution |

| N-(4-chlorobenzyl)propan-1-amine | 13243-25-1 | C10H14ClN | 183.68 | 4-chloro substitution |

| N-(2-chlorobenzyl)ethylamine | 5673-11-0 | C9H12ClN | 169.65 | Ethyl instead of propyl chain |

| N-(2-chlorobenzyl)prop-2-en-1-amine | 103754-08-1 | C10H12ClN | 181.66 | Prop-2-enyl instead of propyl chain |

| N-(2-chlorobenzyl)prop-2-yn-1-amine | 892596-58-6 | C10H10ClN | 179.65 | Prop-2-ynyl instead of propyl chain |

Emerging Research Directions and Future Perspectives on N 2 Chlorobenzyl Propan 1 Amine

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are becoming central to the synthesis of fine chemicals, including N-(2-chlorobenzyl)propan-1-amine. Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents. Emerging research is focused on developing more environmentally benign alternatives.

Detailed Research Findings: Current research emphasizes the replacement of conventional methods with greener protocols. An eco-friendly approach involves the reductive amination of 2-chlorobenzaldehyde (B119727) with propylamine (B44156). Innovations in this area focus on using water as a solvent, which circumvents the need for azeotropic removal of water and avoids hazardous organic solvents. ccsenet.orgresearchgate.net Another green strategy is the use of solvent-free reaction conditions, which can be achieved through techniques like grinding or milling. nih.gov These mechanochemical methods generate products through the physical collision of reacting molecules, often leading to rapid, clean, and efficient synthesis with high yields. nih.gov Furthermore, the reduction of the intermediate Schiff base can be accomplished using mild and safe reducing agents like sodium borohydride (B1222165) in a catalyst-free and solvent-free protocol, offering excellent yields and simple work-up procedures. ccsenet.orgresearchgate.net The use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions has also been reported for related amine syntheses, highlighting a trend towards metal- and acid-free conditions. rsc.org

| Parameter | Conventional Method | Green Alternative | Source(s) |

| Solvent | Toluene (B28343), Methylene (B1212753) Chloride | Water, Ethanol, Solvent-free | ccsenet.org, researchgate.net, google.com |

| Catalyst | Strong acids, Heavy metals | None, Biocatalysts | ccsenet.org, researchgate.net |

| Energy Input | High temperature, prolonged heating | Room temperature, Microwave, Ultrasonication | nih.gov |

| Byproducts | Halogenated waste, organic residues | Minimal, often just water | ccsenet.org, researchgate.net |

| Atom Economy | Moderate | High | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and high reproducibility. The integration of these systems with automated platforms enables high-throughput screening and optimization of reaction conditions.

Detailed Research Findings: For the synthesis of this compound, a flow chemistry setup would involve pumping solutions of 2-chlorobenzaldehyde and propylamine through a heated reactor coil to form the imine intermediate, which would then be mixed with a reducing agent in a subsequent module. The high reproducibility of flow systems allows for precise investigation of how factors like solvent, catalyst, and temperature affect molecular weight and purity. elsevierpure.com This technology is particularly advantageous for optimizing reaction conditions to achieve desired outcomes with minimal waste and time. elsevierpure.com Automated platforms can systematically vary these parameters, rapidly identifying the optimal conditions for yield and purity, a task that would be laborious and time-consuming in batch synthesis.

Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The choice of catalyst is pivotal in the synthesis of this compound, directly influencing reaction rates, yields, and selectivity. Research is moving beyond traditional acid or metal catalysts towards more sophisticated and recyclable systems.

Detailed Research Findings: Advanced catalytic research focuses on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. For the reductive amination step, catalysts based on palladium, platinum, or nickel supported on materials like carbon or alumina (B75360) are being explored. For instance, palladium-catalyzed reactions have been shown to be effective in related carbonylative cyclization processes. researchgate.net The choice of catalyst and solvent system can have a significant impact on the product's molecular weight and purity. elsevierpure.com Research into conjugated polymer synthesis using flow reactors has shown that palladium catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ in solvents such as toluene or chlorobenzene (B131634) can be fine-tuned to control product characteristics. elsevierpure.com Similar principles can be applied to optimize the synthesis of smaller molecules like this compound.

| Catalyst Type | Potential Catalyst | Expected Advantage | Source(s) |

| Homogeneous | Palladium complexes (e.g., Pd(PPh₃)₄) | High activity and selectivity in specific solvents. | elsevierpure.com |

| Heterogeneous | Nickel on a solid support (e.g., Ni/C) | Ease of separation, recyclability, lower cost. | N/A |

| Biocatalyst | Imine Reductases (IREDs) | High stereoselectivity, mild reaction conditions. | N/A |

| Organocatalyst | Chiral phosphoric acids | Metal-free, enantioselective synthesis. | researchgate.net |

In-depth Theoretical Validation of Experimental Observations

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. Techniques such as Density Functional Theory (DFT) are increasingly used to complement and explain experimental findings.

Detailed Research Findings: For a molecule like this compound, computational studies can elucidate its structural and electronic properties. DFT calculations can be used to model the geometry, vibrational frequencies, and NMR chemical shifts of the molecule, with results that can be compared directly to experimental spectroscopic data. researchgate.netresearchgate.net Theoretical analyses like Natural Bond Orbital (NBO) analysis can reveal key electronic interactions, such as hyperconjugation and intramolecular charge transfer, that stabilize the molecule. researchgate.netasianresassoc.org Furthermore, Molecular Electrostatic Potential (MEP) maps can identify the electrophilic and nucleophilic sites, predicting the molecule's reactivity in further chemical transformations. researchgate.netasianresassoc.org Such studies on related structures have successfully confirmed molecular structures and provided insights into properties like corrosion inhibition and biological activity. researchgate.netasianresassoc.org

| Theoretical Method | Information Provided | Application to this compound | Source(s) |

| Density Functional Theory (DFT) | Optimized geometry, vibrational spectra, electronic structure. | Validation of experimental IR and NMR data; prediction of stability. | researchgate.net, researchgate.net |

| Natural Bond Orbital (NBO) | Analysis of orbital interactions and charge delocalization. | Understanding intramolecular stabilizing forces and electronic distribution. | asianresassoc.org, researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and reactive sites. | Predicting sites for electrophilic or nucleophilic attack in subsequent reactions. | asianresassoc.org, researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV-Vis). | Predicting and interpreting the electronic transitions of the molecule. | researchgate.net |

Exploration of Novel Chemical Transformations for Diverse Research Applications

This compound serves as a valuable scaffold for the synthesis of more complex molecules. The secondary amine and the chlorinated benzene (B151609) ring are functional handles that can be subjected to a variety of chemical transformations to generate novel derivatives for screening in various research applications.

Detailed Research Findings: The secondary amine functionality is a key site for derivatization. It can undergo reactions such as acylation with various acid chlorides to produce a library of amides. ekb.eg These amides, in turn, can be used in cyclization reactions to form heterocyclic structures like thiazolidinones. ekb.eg Furthermore, the amine can react with isocyanates to yield urea (B33335) derivatives. ekb.eg The aromatic chlorine atom can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents on the benzene ring, further diversifying the molecular structure. Such derivatization strategies have been successfully applied to related amine-containing scaffolds to produce compounds with potential biological activities. ekb.eg This synthetic versatility makes this compound an interesting building block for creating libraries of new chemical entities for materials science or medicinal chemistry research.

| Reaction Type | Reagent(s) | Resulting Compound Class | Potential Application Area |

| Acylation | Acetyl chloride, Benzoyl chloride | Amides | Precursors for further synthesis |

| Urea Formation | Phenyl isocyanate | Urea derivatives | Biological activity screening |

| Cyclization | Chloroacetyl chloride, then Ammonium (B1175870) thiocyanate | Thiazolidinones and other heterocycles | Medicinal chemistry scaffolds |

| N-Alkylation | Alkyl halides | Tertiary amines | Synthesis of functional materials |

| Cross-Coupling | Boronic acids, Palladium catalyst | Biaryl derivatives | Materials science, drug discovery |

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)propan-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via Pd-catalyzed reactions or alkylation of allyl amines. For example, a Pd-catalyzed procedure using N-(2-chlorobenzyl)prop-2-en-1-amine and bromoethynyltriisopropylsilane yields derivatives through in situ tether formation and carbocyclization . Optimization involves adjusting stoichiometry (e.g., 1:1.3 molar ratio of amine to silane), temperature control (room temperature to 80°C), and purification via column chromatography. Reaction monitoring using TLC or HPLC is critical to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are standard for structural confirmation, with aromatic protons (6.8–7.4 ppm) and methylene groups (2.5–3.5 ppm) providing diagnostic signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClN: calc. 182.0735, observed 182.0732) .

- X-ray Crystallography : Used to resolve stereochemistry in derivatives, particularly for analogs like adamantyl-substituted amines .

- Derivatization : CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) can enhance detection in HPLC for trace analysis .

Q. What are the best practices for ensuring purity and stability during storage?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes impurities .

- Storage : Store under inert gas (N/Ar) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation.

- Reference Standards : Employ certified primary standards (e.g., Cinacalcet hydrochloride analogs) for calibration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in biological data (e.g., receptor binding vs. in vivo efficacy) may arise from:

- Purity Variations : Validate purity via orthogonal methods (HPLC, F NMR for fluorinated analogs) .

- Metabolic Instability : Conduct stability assays in plasma or liver microsomes to identify degradation products .

- Species-Specific Effects : Compare pharmacokinetics in multiple models (e.g., rodents vs. primates) .

Replicate studies using standardized protocols and report detailed synthetic and analytical conditions to enhance reproducibility .

Q. What strategies are used to study the stereochemical effects of structural analogs in pharmacological applications?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution to separate enantiomers .

- Adamantyl Substitution : Introduce bulky groups (e.g., adamantyl) to probe steric effects on receptor binding. For example, (2R)-2-(2-adamantyl)propan-1-amine exhibits distinct reactivity in oxidation/reduction studies due to steric hindrance .

- Comparative SAR : Synthesize analogs with varied substituents (e.g., trifluoromethyl, nitro groups) and evaluate activity trends .

Q. What are the challenges in developing radiolabeled derivatives for in vivo imaging?

- Radiolabeling Efficiency : F incorporation requires optimized precursor synthesis (e.g., using 3-fluoro-5-(tetrazin-3-yl)benzyl groups) .

- Brain Clearance : Derivatives like N-(3-[F]fluoro-5-(tetrazinyl)benzyl)propan-1-amine show improved brain clearance over analogs, enhancing image contrast in Aβ plaque studies .

- Metabolite Analysis : Use radio-HPLC to track metabolites in biodistribution studies .

Q. How to design experiments to investigate metabolic pathways in biological systems?

- Isotopic Labeling : Incorporate C or N labels at the propan-1-amine backbone to trace metabolic fate via LC-MS/MS .

- Hybrid Molecules : Synthesize conjugates (e.g., with 4-nitrobenzoyl chloride) to study enzyme-mediated hydrolysis .

- In Silico Modeling : Use tools like SwissADME to predict cytochrome P450 interactions and prioritize in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.